Trimethylsilyl

Asymmetric synthesis Chiral cyanohydrins Stereoselective cyanation

Trimethylsilyl cyanide (TMSCN, CAS 16571-41-8) is a volatile organosilicon compound (CH₃)₃SiCN that serves as a versatile, liquid-phase cyanide source in organic synthesis. It is broadly employed for nucleophilic cyanation of carbonyl compounds, imines, and epoxides, and as an umpolung reagent, often under mild Lewis acid or Lewis base catalysis.

Molecular Formula C3H9Si
Molecular Weight 73.19 g/mol
CAS No. 16571-41-8
Cat. No. B098337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl
CAS16571-41-8
Molecular FormulaC3H9Si
Molecular Weight73.19 g/mol
Structural Identifiers
SMILESC[Si](C)C
InChIInChI=1S/C3H9Si/c1-4(2)3/h1-3H3
InChIKeyDCERHCFNWRGHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl Cyanide (TMSCN, CAS 16571-41-8) Procurement & Selection Guide for Scientific and Industrial Users


Trimethylsilyl cyanide (TMSCN, CAS 16571-41-8) is a volatile organosilicon compound (CH₃)₃SiCN that serves as a versatile, liquid-phase cyanide source in organic synthesis. It is broadly employed for nucleophilic cyanation of carbonyl compounds, imines, and epoxides, and as an umpolung reagent, often under mild Lewis acid or Lewis base catalysis . Unlike traditional inorganic cyanides, TMSCN delivers the cyano group while simultaneously installing a trimethylsilyl protecting group, enabling the direct formation of O-silylated cyanohydrins that can be carried forward in multi-step sequences without intermediate hydrolysis [1].

Why Trimethylsilyl Cyanide Cannot Be Simply Substituted by Other In-Class Cyanide Sources


Although multiple cyanide reagents (KCN, NaCN, acetone cyanohydrin, diethylaluminum cyanide, and even bulkier trialkylsilyl cyanides) exist, direct substitution frequently fails to reproduce the yield, stereochemical outcome, or operational safety profile achieved with TMSCN. The reagent’s unique combination of moderate electrophilicity at silicon, favorable steric bulk, and capacity to participate in concerted reaction pathways enables outcomes that are not attainable with more basic, less selective, or sterically divergent alternatives [1]. As demonstrated below, even closely related silyl cyanides differ substantially in reactivity and product distribution, making empirical selection critical for reproducible, high-performance chemistry [2].

Quantitative Evidence Differentiating Trimethylsilyl Cyanide from Its Nearest Comparators in Scientific and Industrial Use Cases


Total vs Low Diastereoselectivity: TMSCN vs Diethylaluminum Cyanide in Cyclic Nitrone Cyanation

TMSCN adds to α-alkoxy cyclic nitrones with total stereoselectivity, yielding diastereomerically homogeneous trans-hydroxyaminonitriles in excellent yields across all cases examined. In contrast, diethylaluminum cyanide (Et₂AlCN) gives low diastereoselectivities under comparable conditions [1].

Asymmetric synthesis Chiral cyanohydrins Stereoselective cyanation

Substrate Scope Superiority: TMSCN/TiCl₄ vs KCN/DMSO in Acylal Cyanation

KCN in DMSO converts aliphatic acylals to cyanohydrin esters in good to excellent yields but fails with aromatic acylals, which give multiple byproducts and only fair yields. TMSCN combined with TiCl₄ achieves good to excellent yields for both aliphatic and aromatic substrates [1].

Cyanohydrin ester synthesis Acylal chemistry Substrate scope comparison

Reduced Basicity and Elimination Suppression: TMSCN/TBAF vs Conventional Cyanide Sources in Nucleophilic Substitution

The hypercoordinate cyanosilicate generated in situ from TMSCN and TBAF is much less basic than traditional cyanide sources (e.g., KCN, NaCN), significantly mitigating elimination side-product formation in nucleophilic substitution reactions [1].

Nucleophilic substitution Cyanodehalogenation By-product suppression

Kinetic Advantage in O→C Silyl Rearrangement: TMSCN vs Triethylsilyl Cyanide

In anionic 1,4-O→C-silyl rearrangements of adducts derived from α,β-unsaturated aldehydes, the trimethylsilyl group undergoes smooth migration upon warming, whereas triethylsilyl substitution appreciably decelerates the rearrangement [1].

Umpolung chemistry Silyl migration Reaction kinetics

Catalytic Enantioselective Cyanation: TMSCN Found Essential Over Alternative Cyanide Sources

A systematic investigation of cyanide sources for titanium(salen)-catalyzed asymmetric aldehyde cyanation could not identify any alternative more effective than TMSCN; KCN/18-crown-6 functioned only as a co-catalyst for ethyl cyanoformate addition, not as a replacement [1].

Asymmetric catalysis Titanium-salen catalysts Cyanide source screening

Improved Handling Safety vs Hydrogen Cyanide Without Sacrificing Reactivity

TMSCN is a liquid at ambient temperature (bp ~114 °C) and is handled using standard air-free techniques, whereas HCN is a highly toxic gas (bp 26 °C) requiring specialized equipment and facilities. Despite this safety advantage, TMSCN maintains high reactivity as a cyanide donor, making it the preferred cyanide source for both R&D and manufacturing environments .

Laboratory safety Cyanide reagent handling Industrial hygiene

Optimal Scientific and Industrial Application Scenarios for Trimethylsilyl Cyanide Based on Quantitative Differentiation


Stereoselective Synthesis of Chiral Cyanohydrin Building Blocks for APIs

When developing enantioselective routes to chiral cyanohydrins—key intermediates in pharmaceuticals such as verapamil analogs or β-amino alcohol therapeutics—TMSCN is the cyanide source of choice. As demonstrated in Section 3, TMSCN delivers total diastereoselectivity in cyclic nitrone cyanations where diethylaluminum cyanide fails [1], and it remains the most effective cyanide donor identified for Ti(salen) asymmetric catalysis platforms [2]. This combination of broad functional group tolerance and predictable stereochemical outcome makes TMSCN essential for medicinal chemistry and process R&D laboratories generating chiral nitrile libraries.

Diverse-Aldehyde Library Cyanation in Parallel Synthesis and Medicinal Chemistry

For high-throughput synthesis campaigns requiring cyanation of structurally diverse aldehyde sets—including electron-rich, electron-poor, and heteroaromatic variants—TMSCN/TiCl₄ provides a universal solution where KCN/DMSO protocols show substrate-dependent failure with aromatic aldehydes [1]. CROs and pharmaceutical discovery groups should standardize on TMSCN to eliminate substrate scope limitations and avoid re-optimization for each new aldehyde chemotype.

Umpolung-Based C–C Bond Construction Requiring Reliable Silyl Migration Kinetics

Synthetic sequences employing TMSCN as an umpolung reagent for α,β-unsaturated aldehyde functionalization depend on efficient O→C silyl migration to generate nucleophilic intermediates. The trimethylsilyl group migrates smoothly upon warming, whereas the triethylsilyl analog exhibits appreciable kinetic deceleration that can compromise reaction completion and product throughput [1]. Process development groups scaling umpolung methodologies should specify TMSCN to maintain robust cycle times.

Nucleophilic Substitution Processes Where Elimination Must Be Minimized

In cyanodehalogenation or related substitution reactions where the substrate is prone to elimination, the TMSCN/TBAF system generates a hypercoordinate cyanosilicate with substantially reduced basicity compared to KCN or NaCN, thereby suppressing alkene by-product formation [1]. This translates to cleaner reaction profiles, higher isolated yields, and reduced purification cost—factors directly impacting the economics of kilo-lab and pilot-plant campaigns.

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